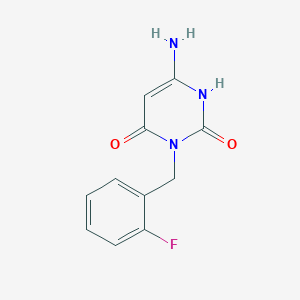
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 235.214 g/mol
- CAS Number : 1093236-61-3
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antibacterial activity. For instance, similar compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with control drugs like ciprofloxacin demonstrating an MIC of 2 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
| Control (Isoniazid) | Mycobacterium tuberculosis | 0.25 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been explored. In various studies, compounds structurally related to this compound have demonstrated pro-apoptotic effects in cancer cell lines. For example, certain derivatives showed significant cytotoxicity against leukemia and melanoma cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Leukemia | TBD | Induction of apoptosis |
| Melanoma | TBD | Cell cycle arrest |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways related to growth inhibition and apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in various cellular processes including inflammation and cell proliferation.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cancer cell signaling pathways.
Case Studies
Several case studies highlight the therapeutic potential of pyrimidine derivatives:
- A study on a series of pyrimidine derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that modifications like the addition of a fluorobenzyl group could enhance antimicrobial potency .
- Another investigation focused on the anticancer properties of related compounds revealed that they could induce significant apoptosis in cancer cells through mitochondrial pathways .
Eigenschaften
IUPAC Name |
6-amino-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-15-10(16)5-9(13)14-11(15)17/h1-5H,6,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFGZJVIGGQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=C(NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














